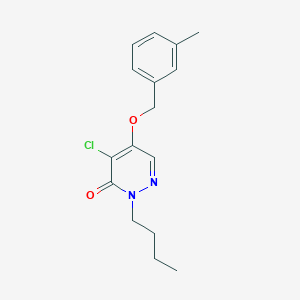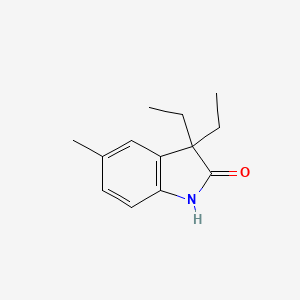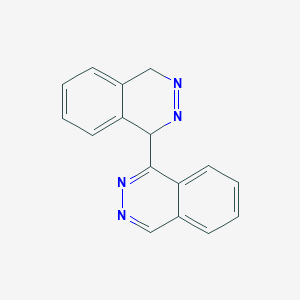
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the butyl and chloro groups can be done through nucleophilic substitution reactions using appropriate alkyl halides and chlorinating agents.
Etherification: The final step involves the etherification of the pyridazinone core with 3-methylbenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH) under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Amines, thiols, ethers.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a bioactive compound in the study of enzyme inhibition or receptor binding.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Industry: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
- 2-butyl-4-chloro-5-phenoxypyridazin-3(2H)-one
- 2-butyl-4-chloro-5-(4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-(2-methylbenzyl)oxy)pyridazin-3(2H)-one
Uniqueness
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core, which can influence its biological activity and chemical reactivity. The presence of the 3-methylbenzyl group may impart distinct steric and electronic properties compared to other similar compounds.
属性
CAS 编号 |
88094-24-0 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC 名称 |
2-butyl-4-chloro-5-[(3-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-4-8-19-16(20)15(17)14(10-18-19)21-11-13-7-5-6-12(2)9-13/h5-7,9-10H,3-4,8,11H2,1-2H3 |
InChI 键 |
GGCPWQYBPQXNEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)




![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)


![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)


![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
